molecular formula C17H19N3O2 B2503088 N-(2-phenylethyl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide CAS No. 2380181-48-4

N-(2-phenylethyl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide

Cat. No.: B2503088
CAS No.: 2380181-48-4
M. Wt: 297.358
InChI Key: ZIFSHFUXGPELMN-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring, a pyridin-4-yloxy group, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,3-diamines and halogenated compounds.

    Introduction of the Pyridin-4-yloxy Group: This step involves the nucleophilic substitution of a pyridine derivative with an appropriate leaving group, such as a halide, to form the pyridin-4-yloxy moiety.

    Attachment of the Phenylethyl Group: The phenylethyl group can be introduced through alkylation reactions using phenylethyl halides or similar reagents.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl halides, and sulfonates are used in substitution reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and hydrolysis may yield carboxylic acids.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: The compound can be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenylethyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide: Similar structure but with a pyridin-3-yloxy group.

    N-(2-phenylethyl)-3-(pyridin-2-yloxy)azetidine-1-carboxamide: Similar structure but with a pyridin-2-yloxy group.

    N-(2-phenylethyl)-3-(pyridin-4-yloxy)azetidine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

Uniqueness

N-(2-phenylethyl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure may result in different reactivity, stability, and biological activity.

Properties

IUPAC Name

N-(2-phenylethyl)-3-pyridin-4-yloxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(19-11-6-14-4-2-1-3-5-14)20-12-16(13-20)22-15-7-9-18-10-8-15/h1-5,7-10,16H,6,11-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFSHFUXGPELMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCCC2=CC=CC=C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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